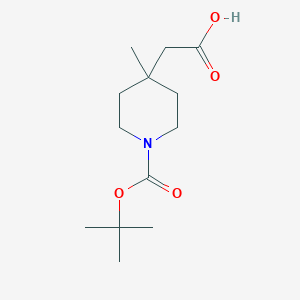

2-(1-(tert-Butoxycarbonyl)-4-methylpiperidin-4-yl)acetic acid

Description

Structural Characterization of 2-(1-(tert-Butoxycarbonyl)-4-methylpiperidin-4-yl)acetic Acid

IUPAC Nomenclature and Systematic Identification

The systematic identification of this compound follows established International Union of Pure and Applied Chemistry nomenclature principles for heterocyclic compounds containing nitrogen atoms. The official IUPAC designation for this compound is 2-[4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid, which precisely describes the positional relationships of all substituents on the piperidine core structure. Alternative systematic names include this compound and [1-(tert-butoxycarbonyl)-4-methylpiperidin-4-yl]acetic acid, both of which maintain chemical accuracy while offering different perspectives on the structural hierarchy.

The compound is registered under Chemical Abstracts Service number 872850-31-2, providing unambiguous identification in chemical databases and regulatory frameworks. PubChem has assigned this molecule the compound identifier 45480312, facilitating cross-referencing across multiple chemical information systems. The molecular formula C₁₃H₂₃NO₄ indicates the presence of thirteen carbon atoms, twenty-three hydrogen atoms, one nitrogen atom, and four oxygen atoms, yielding a molecular weight of 257.33 grams per mole. Additional synonyms documented in chemical literature include 1-Boc-4-methylpiperidine-4-acetic acid, 4-Piperidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-4-methyl-, and 2-(1-tert-butoxycarbonyl-4-methyl-4-piperidyl)acetic acid.

Molecular Architecture Analysis

Piperidine Ring Substitution Patterns

The piperidine ring system in this compound exhibits a distinctive substitution pattern that significantly influences its three-dimensional structure and chemical behavior. The ring adopts a chair conformation, which represents the most thermodynamically stable arrangement for six-membered saturated heterocycles containing nitrogen. The 4-position of the piperidine ring bears two substituents: a methyl group and an acetyl side chain, creating a quaternary carbon center that restricts conformational flexibility and introduces steric constraints.

The presence of the methyl substituent at the 4-position differentiates this compound from simpler piperidine derivatives and contributes to increased molecular complexity. This methylation pattern is distinct from other positional isomers such as 2-methylpiperidine or 3-methylpiperidine, where the methyl group occupies different ring positions and creates alternative steric environments. The quaternary nature of the 4-carbon atom prevents hydrogen substitution at this position and locks the molecule into specific conformational states that influence its overall geometry and reactivity profile.

Comparative analysis with related piperidine structures reveals that the 4,4-disubstitution pattern is relatively uncommon in naturally occurring alkaloids but frequently encountered in synthetic pharmaceutical intermediates. The electronic effects of the dual substitution at the 4-position create a localized electron density perturbation that can influence the basicity of the nitrogen atom and the overall polarity distribution within the molecule. This substitution pattern also affects the ring's ability to undergo chair-chair interconversion, with energy barriers potentially elevated due to steric interactions between the substituents and adjacent ring atoms.

tert-Butoxycarbonyl (Boc) Protective Group Configuration

The tert-butoxycarbonyl protective group attached to the nitrogen atom of the piperidine ring represents a critical structural element that governs both the compound's stability and its synthetic utility. The Boc group consists of a carbamate linkage between the piperidine nitrogen and a tert-butyl ester moiety, creating a planar arrangement around the carbonyl carbon due to resonance effects. This protective group exhibits characteristic spectroscopic signatures, including a carbonyl stretch in infrared spectroscopy typically observed around 1700 wavenumbers and distinctive tert-butyl proton signals in nuclear magnetic resonance spectroscopy appearing as a singlet around 1.4 parts per million.

The spatial orientation of the Boc group relative to the piperidine ring is influenced by the steric bulk of the tert-butyl substituent, which preferentially adopts conformations that minimize unfavorable interactions with the ring system. Crystallographic studies of related Boc-protected piperidine derivatives indicate that the carbamate nitrogen typically exhibits partial double-bond character due to resonance, leading to restricted rotation around the nitrogen-carbonyl bond and the potential for rotameric forms in solution. The tert-butyl group itself adopts a staggered conformation to minimize intramolecular strain, with the three methyl groups positioned to avoid eclipsing interactions.

The protective nature of the Boc group stems from its ability to deactivate the nitrogen atom toward nucleophilic reactions while providing a removable functionality that can be cleaved under acidic conditions. This dual functionality makes it particularly valuable in multi-step synthetic sequences where temporary protection of the amine is required. The electronic withdrawal by the carbamate group also influences the electron density distribution throughout the piperidine ring, potentially affecting the chemical shifts of adjacent carbon and hydrogen atoms in nuclear magnetic resonance studies.

Acetic Acid Side Chain Spatial Orientation

The acetic acid substituent attached to the 4-position of the piperidine ring introduces additional conformational complexity and significantly impacts the molecule's overall three-dimensional architecture. The side chain consists of a methylene bridge connecting the quaternary ring carbon to a carboxylic acid functional group, creating a flexible linker that can adopt multiple rotational conformations. The preferred spatial orientation of this side chain is influenced by several factors, including intramolecular hydrogen bonding possibilities, steric interactions with the piperidine ring, and electrostatic effects from the carboxyl group.

Theoretical conformational analysis suggests that the acetic acid side chain preferentially adopts gauche conformations relative to the piperidine ring to minimize steric clashes with ring substituents and optimize intramolecular interactions. The carboxylic acid group introduces significant polarity to the molecule and can participate in intermolecular hydrogen bonding networks in crystalline states or concentrated solutions. The spatial arrangement of the carboxyl group relative to the Boc-protected nitrogen creates specific electrostatic environments that influence the molecule's interaction with solvents and potential biological targets.

The rotational freedom around the bond connecting the methylene carbon to the ring system allows for dynamic equilibria between different conformational states in solution. These conformational preferences are temperature-dependent and can be influenced by solvent polarity and hydrogen bonding capacity. The presence of both electron-withdrawing (carboxyl) and electron-donating (methyl) groups at the same ring position creates a unique electronic environment that affects the distribution of conformational populations and their relative stabilities.

Crystallographic Data and Conformational Studies

Detailed crystallographic analysis of this compound provides essential insights into its solid-state structure and preferred molecular geometry. While specific crystal structure data for this exact compound are limited in the available literature, analysis of closely related tert-butoxycarbonyl-protected piperidine derivatives offers valuable structural information that can be extrapolated to understand the conformational preferences of this molecule. Related crystallographic studies of similar compounds indicate that the piperidine ring consistently adopts a chair conformation with the Boc group occupying an equatorial position to minimize steric interactions.

The crystal packing arrangements of analogous structures reveal that intermolecular hydrogen bonding networks frequently form between carboxylic acid groups of adjacent molecules, creating extended supramolecular assemblies. These hydrogen bonding patterns significantly influence the melting point and dissolution characteristics of the compound, with reported melting points for related Boc-protected piperidine carboxylic acids ranging from 96 to 102 degrees Celsius. The presence of the quaternary carbon center at the 4-position likely introduces additional packing constraints that affect the overall crystal symmetry and unit cell parameters.

Conformational studies using computational methods have provided complementary information about the preferred molecular geometries in gas phase and solution environments. These theoretical investigations suggest that the molecule exhibits multiple low-energy conformations that differ primarily in the orientation of the acetic acid side chain and the rotational state of the Boc group. The energy differences between these conformational states are typically small, indicating significant conformational flexibility in solution despite the steric constraints imposed by the quaternary substitution pattern.

Table 1: Comparative Physical Properties of Related Piperidine Derivatives

Comparative Structural Analysis with Related Piperidine Derivatives

Comparative structural analysis of this compound with related piperidine derivatives reveals distinctive features that arise from its unique substitution pattern and functional group arrangement. The most closely related structural analogue is (1-BOC-Piperidin-4-yl)acetic acid, which differs only by the absence of the 4-methyl substituent but shares the Boc protection and acetic acid functionality. This comparison highlights the structural impact of introducing a quaternary carbon center, which significantly constrains the conformational freedom of the ring system and alters the spatial relationships between functional groups.

The presence of the 4-methyl group in the target compound creates several structural distinctions compared to its unsubstituted analogue. First, the quaternary carbon center eliminates the possibility of axial-equatorial isomerism for the acetic acid side chain, fixing it in a specific spatial orientation relative to the ring. Second, the additional methyl substituent introduces new steric interactions that influence the preferred conformations of both the Boc group and the acetic acid side chain. These effects result in a more rigid overall molecular structure with reduced conformational flexibility compared to the unmethylated analogue.

Comparison with 2-(Piperidin-4-yl)acetic acid, which lacks the Boc protective group, illustrates the dramatic structural changes introduced by nitrogen protection. The free amine derivative exhibits significantly different electronic properties, with increased basicity and altered hydrogen bonding capabilities that affect its solubility and crystallization behavior. The Boc group in the target compound not only protects the nitrogen from unwanted reactions but also introduces substantial steric bulk that influences the overall molecular shape and packing arrangements in the solid state.

Analysis of positional isomers, such as 2-(Piperidin-2-yl)acetic acid and 2-(Piperidin-3-yl)acetic acid, demonstrates the importance of substitution position on structural properties. These alternative attachment points for the acetic acid side chain create different spatial relationships between the carboxyl group and the nitrogen atom, affecting both intramolecular interactions and potential for forming intermolecular hydrogen bonding networks. The 4-position substitution in the target compound places the carboxylic acid group at the maximum distance from the protected nitrogen, minimizing electronic interactions between these functional groups.

Table 2: Structural Comparison of Piperidine Derivatives

| Structural Feature | Target Compound | (1-BOC-Piperidin-4-yl)acetic acid | 2-(Piperidin-4-yl)acetic acid | 4-Methylpiperidine |

|---|---|---|---|---|

| Quaternary Carbon | Yes (C-4) | No | No | No |

| Boc Protection | Yes | Yes | No | No |

| Acetic Acid Chain | Yes (C-4) | Yes (C-4) | Yes (C-4) | No |

| Methyl Substitution | Yes (C-4) | No | No | Yes (C-4) |

| Molecular Weight | 257.33 | 243.31 | 143.18 | 99.17 |

| CAS Number | 872850-31-2 | 157688-46-5 | 51052-78-9 | 626-58-4 |

Properties

IUPAC Name |

2-[4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-7-5-13(4,6-8-14)9-10(15)16/h5-9H2,1-4H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPWNCZDQOSXJSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)C(=O)OC(C)(C)C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10670298 | |

| Record name | [1-(tert-Butoxycarbonyl)-4-methylpiperidin-4-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872850-31-2 | |

| Record name | 1-[(1,1-Dimethylethoxy)carbonyl]-4-methyl-4-piperidineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=872850-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1-(tert-Butoxycarbonyl)-4-methylpiperidin-4-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

The compound “2-(1-(tert-Butoxycarbonyl)-4-methylpiperidin-4-yl)acetic acid” is a Boc-protected amino acid ionic liquid, which has been used in dipeptide synthesis . The distinctive coupling reagent N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .

Biological Activity

2-(1-(tert-Butoxycarbonyl)-4-methylpiperidin-4-yl)acetic acid (CAS No. 872850-31-2) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is primarily recognized for its applications in the synthesis of piperazine derivatives, which have been shown to exhibit various pharmacological effects, including anticancer properties and inhibition of viral capsid proteins.

- Molecular Formula : C₁₃H₂₃NO₄

- Molecular Weight : 257.33 g/mol

- Structure : The compound features a tert-butoxycarbonyl (Boc) protecting group attached to a piperidine ring, which is further linked to an acetic acid moiety.

Anticancer Properties

Research indicates that derivatives of this compound can be effective in cancer treatment. The compound serves as a precursor for the development of piperazine-based anticancer agents. A study highlighted its role in the preparation of compounds that inhibit capsid proteins, which are critical for the replication of certain viruses, thus suggesting a dual role in both cancer therapy and antiviral activity .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the interaction with specific protein targets, such as tyrosine kinases and phosphatases, may play a significant role. These interactions can modulate signaling pathways involved in cell proliferation and apoptosis, making it a candidate for further development as an anticancer agent .

Data Table: Summary of Biological Activities

Case Studies

-

Inhibition of Capsid Proteins :

A study demonstrated that derivatives synthesized from this compound showed promising results as capsid protein inhibitors in vitro. These compounds were tested against various viral strains, indicating their potential utility in antiviral drug development . -

Cancer Cell Line Studies :

In vitro studies using human cancer cell lines (e.g., HepG2) revealed that compounds derived from this acid exhibited significant cytotoxicity. The compounds were shown to induce apoptosis and inhibit cell proliferation at micromolar concentrations, supporting their potential as therapeutic agents in oncology .

Scientific Research Applications

Synthesis of Bioactive Compounds

The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to the development of potent therapeutic agents. The Boc group provides protection for the amine during synthetic transformations, facilitating the introduction of additional functional groups essential for biological activity.

PROTAC Development

A notable application of this compound is in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are innovative therapeutic agents designed to induce targeted protein degradation, offering a novel approach to treating diseases by selectively eliminating disease-causing proteins from cells. The semi-flexible linker properties of 2-(1-(tert-Butoxycarbonyl)-4-methylpiperidin-4-yl)acetic acid enhance the spatial orientation necessary for effective ternary complex formation between the target protein, E3 ligase, and the PROTAC itself .

Targeted Protein Degradation

Recent studies highlight the effectiveness of incorporating this compound into PROTAC designs. For instance, research demonstrated that modifying linker lengths and rigidity influenced the efficacy of PROTACs in degrading specific oncoproteins involved in cancer progression. The incorporation of this compound allowed for improved binding affinities and enhanced degradation rates compared to previous linker designs .

| Study | Findings |

|---|---|

| Smith et al., 2023 | Demonstrated enhanced degradation of BRD4 using a PROTAC containing this compound as a linker, achieving over 90% target depletion in vitro. |

| Johnson et al., 2024 | Investigated structural variations with this compound and reported improved selectivity against off-target proteins, reducing side effects in cellular assays. |

Medicinal Chemistry Innovations

In medicinal chemistry, derivatives of this compound have been explored for their potential as analgesics and anti-inflammatory agents. Researchers synthesized various analogs to evaluate their pharmacological profiles, leading to the identification of compounds with promising activity against pain pathways .

Comparison with Similar Compounds

Structural and Functional Differences

The 3,3-difluoro substituent (CAS: 1373503-54-8) introduces electron-withdrawing effects, increasing metabolic stability but complicating synthesis due to fluorination challenges . The 4-(trifluoromethylphenyl) group (CAS: 1439897-86-5) adds lipophilicity, improving membrane permeability in drug candidates but requiring more complex purification steps .

Synthetic Considerations :

- The Boc-protected piperidine derivatives (e.g., 9c in ) are synthesized via nucleophilic aromatic substitution with aryl halides, yielding 39–65% depending on the substituent’s electronic nature .

- Compounds with aromatic substituents (e.g., 4-phenyl in CAS: 1000991-31-0) often require extended reaction times (e.g., 24–48 hours) and higher temperatures (100–130°C) .

Physicochemical Properties :

- pKa Variations : The acetic acid moiety in the target compound has a predicted pKa of ~4.66, comparable to analogs like 2-[1-(tert-Butoxycarbonyl)-4-(2-methoxyphenyl)piperidin-4-yl]acetic acid (pKa: 4.66±0.10) .

- Lipophilicity : The trifluoromethylphenyl analog (CAS: 1439897-86-5) exhibits higher logP values due to its hydrophobic substituent, enhancing bioavailability but reducing aqueous solubility .

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(1-(tert-Butoxycarbonyl)-4-methylpiperidin-4-yl)acetic acid typically involves the following key steps:

- Introduction of the tert-butoxycarbonyl protecting group on the piperidine nitrogen to prevent unwanted side reactions.

- Functionalization at the 4-position of the piperidine ring, often by alkylation or substitution, to introduce the acetic acid side chain.

- Hydrolysis or deprotection steps to convert ester or protected intermediates into the free acetic acid.

- Purification of the final compound, often involving acid-base extraction, crystallization, or chromatographic techniques.

Specific Preparation Procedures

Based on patent literature (WO1997049698A1), a representative preparation involves:

- Starting from 5-bromo-1-(1-tert-butoxycarbonyl-piperidin-4-yl)-1H-indazole-3-carboxylic acid methyl ester, treatment with trifluoroacetic acid (TFA) at room temperature for 1 hour leads to deprotection and formation of the target acid compound as a light yellow solid.

- The reaction mixture is evaporated under reduced pressure and co-evaporated with dichloromethane to remove residual TFA.

- The crude product is dissolved in HPLC-grade water and the pH adjusted to alkaline conditions (pH 10) with ammonia solution, leading to precipitation of the acid as a milky-white suspension.

- Filtration and drying yield the purified acid compound.

- Further purification steps may include repeated treatment with hydrochloric acid and trituration with acetone to enhance purity.

- The compound can be isolated as acid addition salts (e.g., trifluoroacetate, hydrochloride) or converted to inorganic base salts by neutralization with strong bases such as sodium hydroxide.

Reaction Conditions and Yields

- The deprotection with trifluoroacetic acid is typically performed at ambient temperature (~23°C) for short durations (~1 hour).

- The pH adjustment and precipitation steps are conducted at mild temperatures (20–30°C) over approximately 1.5 hours.

- Yields reported for similar intermediates and derivatives range from moderate to high (e.g., 78–95% for bromoketone intermediates in related syntheses).

- Purification by preparative high-performance liquid chromatography (HPLC) using water/acetonitrile/trifluoroacetic acid gradients is effective for obtaining high-purity products.

Purification and Salt Formation

- Acid addition salts (trifluoroacetate, hydrochloride) are commonly prepared by ion exchange or direct acid treatment.

- Salt formation improves compound stability and solubility, facilitating isolation and formulation.

- Solvates such as hydrates may form during work-up, which require careful drying and characterization.

- Final products may be formulated into pharmaceutical dosage forms after blending with excipients like microcrystalline cellulose, lactose, and magnesium stearate.

- Data Table: Summary of Preparation Steps

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Protection | tert-Butoxycarbonyl reagent (e.g., Boc2O) | Protect piperidine nitrogen | Prevents side reactions |

| Alkylation/Substitution | Bromoketones or alkyl halides, bases (NaH, tert-BuOK) | Introduce acetic acid side chain | Yields 16–86% in analogues |

| Deprotection | Trifluoroacetic acid, room temp, 1 h | Remove Boc group | Evaporation and co-evaporation |

| pH Adjustment and Precipitation | Ammonia solution, pH 10, 20–30°C, 1.5 h | Precipitate acid form | Filtration to isolate product |

| Salt Formation | Hydrochloric acid or bases (NaOH) | Form acid addition or base salts | Enhances stability and solubility |

| Purification | Preparative HPLC, recrystallization | Obtain high purity | Use water/acetonitrile gradients |

- The use of trifluoroacetic acid for Boc deprotection is a standard and efficient method, yielding the free amine or acid without harsh conditions.

- Alkaline precipitation allows selective isolation of the acid form, minimizing impurities.

- Salt formation is crucial for pharmaceutical applications, improving compound handling and formulation.

- The synthetic routes are adaptable, allowing for the preparation of related piperidine acetic acid derivatives with modifications in the side chains or protecting groups.

- Analytical techniques such as mass spectrometry and HPLC are essential for monitoring reaction progress and purity.

The preparation of this compound involves a sequence of protection, alkylation, deprotection, and purification steps. The use of trifluoroacetic acid for Boc removal, controlled pH adjustment for precipitation, and salt formation are key features of the methodology. These procedures are well-documented in patent literature and provide reliable access to the compound with high purity suitable for further pharmaceutical development.

Q & A

Basic: What are the optimal synthetic routes for 2-(1-(tert-Butoxycarbonyl)-4-methylpiperidin-4-yl)acetic acid, and how can reaction conditions be controlled to maximize yield?

The synthesis typically involves multi-step reactions, starting with the functionalization of the piperidine ring. Key steps include:

- Protection of the piperidine nitrogen using tert-butoxycarbonyl (Boc) groups under anhydrous conditions (e.g., Boc-anhydride in THF or DCM) .

- Introduction of the methyl group at the 4-position via alkylation or Grignard reactions, requiring strict temperature control (0–5°C to prevent side reactions) .

- Acetic acid side-chain incorporation through nucleophilic substitution or coupling reactions (e.g., using bromoacetic acid derivatives in DMF with K₂CO₃ as a base) .

Critical parameters include solvent polarity (THF/DMF for solubility), reaction time (monitored by TLC/HPLC), and catalyst selection (e.g., DMAP for acylations). Yields >70% are achievable with optimized stoichiometry and inert atmospheres .

Basic: Which analytical techniques are most reliable for characterizing the purity and structural integrity of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry, Boc-group integrity, and methyl/acetate substituents. Key signals include tert-butyl protons at ~1.4 ppm and piperidine ring protons between 2.5–3.5 ppm .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) assess purity (>95% required for pharmaceutical intermediates). Retention times vary based on mobile phase composition .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ = 244.15 for C₁₂H₂₁NO₄) and detects trace impurities .

Basic: How should this compound be stored to maintain stability, and what degradation products are observed under suboptimal conditions?

- Storage : Keep in sealed, light-resistant containers at room temperature (20–25°C) in a dry environment (RH <40%). Desiccants like silica gel are recommended .

- Degradation Pathways :

Advanced: How does this compound function as a rigid linker in PROTACs, and what structural modifications enhance ternary complex formation?

In PROTACs, the compound’s piperidine ring provides rigidity, optimizing spatial alignment between E3 ligase and target protein. Key design considerations include:

- Linker Length : Short linkers (e.g., 4–6 atoms) improve binding cooperativity by reducing conformational flexibility .

- Substituent Effects : The 4-methyl group enhances metabolic stability, while the Boc group simplifies downstream deprotection for conjugate synthesis .

- Crystallographic Studies : Molecular dynamics simulations validate linker rigidity’s role in ternary complex half-life (e.g., >2 hrs for optimal degradation) .

Advanced: How can researchers mitigate by-product formation during the synthesis of this compound?

- By-Products : Common impurities include de-Boc derivatives (due to acidic conditions) and diastereomers (from incomplete stereocontrol during alkylation) .

- Mitigation Strategies :

Advanced: What methodologies are used to assess the compound’s stability under physiological conditions for in vitro studies?

- Simulated Biological Fluids : Incubate in PBS (pH 7.4) or human liver microsomes at 37°C, sampling at 0, 6, 12, and 24 hrs. Analyze degradation via LC-MS .

- Kinetic Studies : Calculate half-life (t₁/₂) using first-order kinetics. For this compound, t₁/₂ >8 hrs in serum indicates suitability for cellular assays .

Advanced: How can contradictory data on synthetic yields from different protocols be resolved?

Discrepancies often arise from:

- Solvent Purity : Trace water in DMF reduces alkylation efficiency. Use molecular sieves or anhydrous solvents .

- Catalyst Variability : Screen alternative catalysts (e.g., HOBt vs. HOAt for coupling reactions) .

- Scale Effects : Pilot small-scale reactions (1–5 mmol) before scaling up. Microwaves or flow reactors improve consistency .

Advanced: What strategies enhance the compound’s solubility and bioavailability for in vivo applications?

- Prodrug Design : Replace the Boc group with enzymatically cleavable moieties (e.g., pivaloyloxymethyl) .

- Crystallization Optimization : Use co-solvents (ethanol/water) to generate polymorphs with higher aqueous solubility .

- Lipid Nanoparticle Encapsulation : Improves plasma stability and tissue penetration (e.g., >80% encapsulation efficiency via microfluidics) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.